2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-(thiophen-2-yl)cyclohexane-1,3-dione
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Overview
Description
2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-(thiophen-2-yl)cyclohexane-1,3-dione is a complex organic compound that features a benzimidazole ring, a thiophene ring, and a cyclohexane-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-(thiophen-2-yl)cyclohexane-1,3-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid.
Cyclohexane-1,3-dione Formation: This can be synthesized through a Claisen condensation reaction.
Thiophene Ring Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the benzimidazole or thiophene rings.
Reduction: Reduction reactions could target the carbonyl groups in the cyclohexane-1,3-dione moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Organic Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Biological Probes: Used in studying biological pathways and mechanisms.
Medicine
Therapeutics: Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds with similar benzimidazole structures.
Thiophene Derivatives: Compounds containing thiophene rings.
Cyclohexane-1,3-dione Derivatives: Compounds with similar cyclohexane-1,3-dione moieties.
Uniqueness
The uniqueness of 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-(thiophen-2-yl)cyclohexane-1,3-dione lies in its combined structural features, which may impart unique chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C17H14N2O2S |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-3-hydroxy-5-thiophen-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C17H14N2O2S/c20-13-8-10(15-6-3-7-22-15)9-14(21)16(13)17-18-11-4-1-2-5-12(11)19-17/h1-7,10,20H,8-9H2,(H,18,19) |
InChI Key |
WESTUYHSXARJKA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C(=C1O)C2=NC3=CC=CC=C3N2)C4=CC=CS4 |
Origin of Product |
United States |
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